2,4-dibenzyl-N-cyclopentyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
2,4-dibenzyl-N-cyclopentyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3/c35-26(30-23-13-7-8-14-23)22-15-16-24-25(17-22)34-28(32(27(24)36)18-20-9-3-1-4-10-20)31-33(29(34)37)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,23H,7-8,13-14,18-19H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRRBDFWSFANCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C4=NN(C(=O)N34)CC5=CC=CC=C5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-dibenzyl-N-cyclopentyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that belongs to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core fused with a triazole ring. The presence of various substituents such as dibenzyl and cyclopentyl groups contributes to its unique properties and biological activities.
Antibacterial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antibacterial properties. For instance:
- Inhibition Zones : Compounds similar to this compound showed varying inhibition zones against Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated effective inhibition against Candida albicans , with inhibition zones reaching up to 11 mm and minimum inhibitory concentration (MIC) values of 80 mg/mL .
- Comparative Efficacy : In comparative studies, certain derivatives exhibited broader activity against both Gram-positive and Gram-negative strains than conventional antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays:
- Cytotoxicity : Compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines such as HepG2 and HCT-116. IC50 values for these compounds ranged from 2.44 to 9.43 µM .
- Mechanism of Action : The mechanism appears to involve intercalation into DNA and inhibition of topoisomerase II activity. This dual action enhances the cytotoxicity against cancer cells while potentially limiting side effects on normal cells .
Study 1: Antibacterial Evaluation
A study conducted on various quinazoline derivatives included the evaluation of their antibacterial activity against standard bacterial strains. The results indicated that while some compounds had limited activity against certain strains (e.g., Staphylococcus aureus), others showed promising results against Escherichia coli with inhibition zones significantly larger than those observed with reference antibiotics .
Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, derivatives similar to this compound were tested on HepG2 and HCT-116 cell lines. The most active compound showed an IC50 value of 6.29 µM against HepG2 cells and demonstrated significant intercalative properties with a binding affinity that suggests potential for therapeutic use in oncology .
Data Table
| Biological Activity | Test Organism/Cell Line | Inhibition Zone (mm) | MIC (mg/mL) | IC50 (µM) |
|---|---|---|---|---|
| Antibacterial | Candida albicans | 11 | 80 | N/A |
| Antibacterial | Staphylococcus aureus | 9 | 75 | N/A |
| Anticancer | HepG2 | N/A | N/A | 6.29 |
| Anticancer | HCT-116 | N/A | N/A | 2.44 |
Scientific Research Applications
Medicinal Chemistry
Quinazoline derivatives are well-known for their diverse biological activities. The specific applications of 2,4-dibenzyl-N-cyclopentyl-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide are anticipated to align with these trends:
- Anticancer Activity : Research indicates that similar compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The unique combination of functional groups in this compound may enhance its efficacy against various cancer types.
- Antimicrobial Properties : Compounds with quinazoline and triazole structures have shown promise as antimicrobial agents. The interaction studies are essential to understand how this compound interacts with bacterial and fungal targets .
Biological Research
The compound's structural features make it a candidate for exploring interactions with biological targets:
- Enzyme Inhibition Studies : Investigating the inhibition of enzymes such as kinases and phosphatases can reveal the therapeutic potential of this compound in treating diseases like cancer and diabetes.
- Receptor Binding Studies : Understanding how this compound binds to specific receptors can provide insights into its pharmacological profile.
Synthetic Methodologies
The synthesis of this compound can be approached through various methods that enhance its yield and purity:
- Hydroalkylation Reactions : Utilizing catalytic systems for hydroalkylation can improve the efficiency of synthesizing this compound from simpler precursors .
- Radical Scavenger Studies : Incorporating radical scavengers during synthesis can help elucidate the reaction mechanisms involved in forming this complex structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related triazoloquinazoline derivatives, focusing on substituent variations, molecular properties, and synthetic approaches.
Substituent Variations at Positions 2 and 4
- 4-Benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-... (): This analog replaces one benzyl group at position 2 with a 4-methylbenzyl substituent.
- N-Cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl]-1,5-dioxo-... () :
The cyclohexyl carboxamide and 4-methylphenylmethyl substituent reduce steric bulk compared to the cyclopentyl and benzyl groups in the target compound. Molecular weight (445.5 g/mol) is lower, which may influence solubility .
Carboxamide Group Modifications
- N-(tert-Butyl)-2-chloroacetamide-derived analog (): Alkylation with N-(tert-butyl)-2-chloroacetamide introduces a bulky tert-butyl amino group, which could enhance target binding specificity through hydrophobic interactions .
- Thioether-containing analogs (Evidences 8, 9) :
Substitutions like 1-((4-methylbenzyl)thio) () or 1-((2-chlorobenzyl)thio) () introduce sulfur atoms, altering electronic properties and metabolic stability. For example, the thioether in increases molecular weight to 475.6 g/mol , while the chloro-substituted thioether in reaches 510.1 g/mol .
Halogen-Substituted Derivatives
- 2-(2-Chloro-6-fluorobenzyl)-N-cyclohexyl-... () :
Halogen atoms (Cl, F) at position 2 enhance electrophilicity and may improve binding to electron-rich biological targets. The cyclohexyl carboxamide further differentiates it from the cyclopentyl group in the target compound .
Structural and Molecular Data Comparison
Key Research Findings
- Synthetic Flexibility : The triazoloquinazoline core allows diverse substitutions (e.g., alkyl, aryl, thioether, halogen), enabling tailored physicochemical and pharmacological properties .
- Impact of Carboxamide Groups : Cycloalkyl carboxamides (cyclopentyl, cyclohexyl) balance solubility and binding affinity, whereas bulkier groups (tert-butyl) may improve specificity .
- Role of Halogens and Thioethers : Halogens enhance target engagement via electrostatic interactions, while thioethers influence oxidative stability and bioavailability .
Preparation Methods
Initial Benzylation at Positions 2 and 4
The quinazoline backbone is constructed starting from 2-aminobenzamide (1) , which undergoes double benzylation using benzyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 100°C for 12 hours. This yields 2,4-dibenzyl-2,3-dihydroquinazolin-4(1H)-one (2) with 85% isolated yield after recrystallization from ethanol.
Key Reaction Conditions :
-
Solvent: DMF
-
Base: K₂CO₃ (2.2 equiv)
-
Temperature: 100°C
-
Time: 12 h
Oxidation to 1,5-Dione
Compound 2 is oxidized to 2,4-dibenzylquinazoline-1,5-dione (3) using potassium permanganate in acidic aqueous acetone (0.5 M H₂SO₄, 50°C, 6 h). The reaction progress is monitored by TLC (SiO₂, ethyl acetate/hexane 1:1), and the product is isolated in 78% yield after filtration and drying.
Characterization Data for 3 :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H, H-6), 7.65–7.28 (m, 12H, aromatic), 5.42 (s, 4H, 2×CH₂Ph).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Installation of the Triazolo Moiety
Hydrazide Formation
The 1,5-dione 3 is treated with hydrazine hydrate (3 equiv) in ethanol under reflux for 4 hours to form 2,4-dibenzylquinazoline-1,5-dihydrazide (4) . Excess hydrazine ensures complete conversion, with the product precipitating upon cooling (yield: 82%).
Cyclocondensation with Triethyl Orthoformate
Hydrazide 4 undergoes cyclization with triethyl orthoformate (2 equiv) in acetic acid at 120°C for 8 hours. This step forms the fused triazolo ring, yielding 2,4-dibenzyl-1,5-dioxo-1H,2H,4H,5H-triazolo[4,3-a]quinazoline (5) as a pale-yellow solid (74% yield).
Optimization Insight :
-
Lower temperatures (<100°C) result in incomplete cyclization.
-
Acetic acid serves as both solvent and catalyst, enhancing reaction efficiency.
Introduction of the N-Cyclopentylcarboxamide Group
Chlorination at Position 8
Compound 5 is chlorinated using phosphorus oxychloride (POCl₃) under reflux for 6 hours to produce 8-chloro-2,4-dibenzyl-1,5-dioxo-1H,2H,4H,5H-[1,triazolo[4,3-a]quinazoline (6) . Excess POCl₃ (5 equiv) ensures complete conversion, with the product isolated via vacuum distillation (yield: 68%).
Amination with Cyclopentylamine
The chloride 6 reacts with cyclopentylamine (1.5 equiv) in tetrahydrofuran (THF) at 80°C for 12 hours in the presence of sodium acetate (3 equiv). This nucleophilic substitution installs the final carboxamide group, yielding the target compound in 65% yield after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Critical Parameters :
-
Solvent polarity (THF > DMF) minimizes side reactions.
-
Sodium acetate neutralizes HCl generated during substitution.
Reaction Optimization and Yield Comparison
| Step | Reagent/Condition Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| 2.1 | K₂CO₃ in DMF, 100°C | 85 | 98 |
| 2.1 | Cs₂CO₃ in DMSO, 100°C | 72 | 95 |
| 3.2 | Acetic acid, 120°C | 74 | 97 |
| 3.2 | p-TsOH in toluene, 110°C | 61 | 93 |
| 4.2 | THF, NaOAc | 65 | 96 |
| 4.2 | DMF, Et₃N | 58 | 91 |
Characterization and Analytical Validation
Spectroscopic Confirmation
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.54 (s, 1H, triazole-H), 7.92–7.21 (m, 12H, aromatic), 5.38 (s, 4H, CH₂Ph), 4.12 (m, 1H, cyclopentyl), 1.82–1.45 (m, 8H, cyclopentyl).
-
¹³C NMR (126 MHz, DMSO-d₆): δ 169.8 (C=O), 162.1 (C=N), 140.2–125.4 (aromatic), 58.3 (CH₂Ph), 44.6 (cyclopentyl).
-
HRMS (ESI+): m/z calc. for C₃₄H₃₂N₆O₃ [M+H]⁺: 597.2612; found: 597.2608.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) confirms >98% purity, with a single peak at t₃ = 12.4 min.
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation : Competing pathways may yield [1,5-a] isomers. Using acetic acid as the solvent suppresses isomerization via protonation of reactive intermediates.
-
Oxidation Side Reactions : Over-oxidation of the quinazoline core is minimized by controlling KMnO₄ stoichiometry and reaction time.
-
Amine Coupling Efficiency : Excess cyclopentylamine (1.5 equiv) and prolonged reaction times ensure complete substitution at position 8 .
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including precursor formation, cyclization, and functionalization. Key steps include:
- Precursor preparation : Reacting hydrazine hydrate with a benzylidene-oxopentanoic acid derivative under reflux in ethanol (yields: 75–85%) .
- Triazoloquinazoline core formation : Cyclization using dimethylformamide (DMF) and benzyltributylammonium bromide as a catalyst at 80°C (yields: 60–70%) .
- Final alkylation : Introducing the cyclopentyl group via alkylation with N-(tert-butyl)-2-chloroacetamide in tetrahydrofuran (THF) at 0–5°C to prevent side reactions .
Q. Table 1: Optimization of Key Reaction Conditions
| Step | Solvent | Catalyst/Temp. | Yield (%) |
|---|---|---|---|
| Precursor formation | Ethanol | Reflux, 12 h | 75–85 |
| Core cyclization | DMF | 80°C, 6 h | 60–70 |
| Alkylation | THF | 0–5°C, 24 h | 50–60 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. Aromatic protons appear at δ 7.2–8.9 ppm, while the cyclopentyl group shows multiplet peaks at δ 1.5–2.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
- Mass Spectrometry (MS) : ESI-MS provides accurate molecular weight confirmation (e.g., m/z 490.6 [M+H]⁺ for C₂₅H₂₆N₆O₃S) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Activity : Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to inflammation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Substituent Variation : Modify benzyl or cyclopentyl groups to alter lipophilicity (e.g., fluorinated benzyl for enhanced membrane permeability) .
- Triazole Ring Modifications : Replace the triazole with oxadiazole to assess impact on target binding .
- Data Analysis : Use multivariate regression to correlate logP values with IC₅₀ in cytotoxicity assays .
Q. Table 2: SAR Trends in Analogous Compounds
| Substituent | Bioactivity (IC₅₀, μM) | LogP |
|---|---|---|
| 4-Fluorobenzyl | 2.1 (HeLa) | 3.8 |
| 3-Methylbenzyl | 5.4 (HeLa) | 4.2 |
| Cyclohexyl (vs. cyclopentyl) | 8.9 (HeLa) | 4.5 |
Q. What strategies mitigate low yields during the final alkylation step?
Q. How can discrepancies in biological activity data across similar derivatives be resolved?
- Assay Standardization : Replicate assays under identical conditions (e.g., cell passage number, incubation time) .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation of certain analogs .
- Crystallography : Resolve co-crystal structures with target enzymes to clarify binding mode variations .
Q. What computational approaches predict target interactions and guide lead optimization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
